molecular formula C9H18NO5PS B14436069 Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)- CAS No. 79548-50-8

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-

Cat. No.: B14436069
CAS No.: 79548-50-8
M. Wt: 283.28 g/mol
InChI Key: KTRXCPPABSNJBO-UHFFFAOYSA-N
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Description

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is a complex organic compound with the molecular formula C9-H18-N-O5-P-S and a molecular weight of 283.31 This compound is known for its unique structure, which includes a glycine backbone modified with an ethoxymethylphosphinylthioacetyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves multiple steps. One common method starts with the reaction of glycine with ethyl chloroformate to form the ethyl ester of glycine. This intermediate is then reacted with ethoxymethylphosphinylthioacetic acid under controlled conditions to yield the final product. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxymethylphosphinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethoxymethylphosphinylthioacetyl group is believed to play a crucial role in its activity, potentially interacting with active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of glycine, ethoxymethylphosphinylthioacetyl, and ethyl ester groups makes it versatile for various applications, setting it apart from other similar compounds.

Properties

CAS No.

79548-50-8

Molecular Formula

C9H18NO5PS

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11)

InChI Key

KTRXCPPABSNJBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSP(=O)(C)OCC

Origin of Product

United States

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